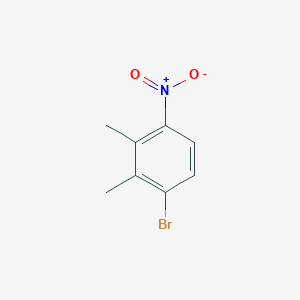

1-Bromo-2,3-dimethyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Nitroaromatic and Polymethylated Benzene Chemistry

1-Bromo-2,3-dimethyl-4-nitrobenzene belongs to two significant classes of organic compounds: halogenated nitroaromatics and polymethylated benzenes.

Halogenated Nitroaromatic Compounds: This class of compounds is characterized by the presence of at least one halogen atom and one nitro group attached to an aromatic ring. nih.gov They are pivotal intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and explosives. nih.govresearchgate.net The nitro group is strongly electron-withdrawing due to the high electronegativity of its oxygen and nitrogen atoms. nih.gov This property deactivates the aromatic ring towards electrophilic aromatic substitution and facilitates nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to the leaving group. stackexchange.comwikipedia.org

Polymethylated Benzene (B151609) Compounds: These are aromatic hydrocarbons that have multiple methyl groups attached to the benzene ring. A common example is xylene, which has two methyl groups. youtube.comlibretexts.org Methyl groups are electron-donating and thus activate the benzene ring, making it more susceptible to electrophilic attack. chemguide.co.uk They are ortho-, para-directing, meaning they guide incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them on the ring. chemguide.co.uk The presence of multiple methyl groups, as in this compound, can lead to significant steric hindrance, which can influence the regioselectivity of reactions.

Historical Evolution of Synthetic Strategies for Dihalogenated and Nitro Substituted Aromatics

The synthesis of halogenated and nitro-substituted aromatic compounds is a cornerstone of organic chemistry, with methods evolving over more than a century.

The primary method for introducing a nitro group onto an aromatic ring is nitration , typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. nih.govpbworks.com This reaction, an example of electrophilic aromatic substitution, generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. libretexts.org

Halogenation , the introduction of a halogen atom, is also a classic electrophilic aromatic substitution reaction. libretexts.org For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) is typically required to polarize the halogen molecule and generate a sufficiently strong electrophile. msu.edu

The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction. libretexts.orglibretexts.org The directing effects of the groups already present on the ring dictate the position of subsequent substitutions. For instance, to synthesize a molecule like 4-bromo-2-nitrotoluene (B1266186), one might start with toluene, nitrate (B79036) it to form a mixture of ortho- and para-nitrotoluene, and then brominate the para-isomer. libretexts.org

A more specialized method for synthesizing certain nitroaromatics is the Zinke nitration , where phenols or cresols react with sodium nitrite (B80452) to replace bromine atoms with a nitro group. nih.gov Over time, more advanced methods, including palladium-catalyzed cross-coupling reactions, have been developed to create complex substituted aromatics with greater precision. sigmaaldrich.comresearchgate.net

Theoretical Significance of the Compound S Specific Substitution Pattern Bromo, Dimethyl, Nitro for Electronic and Steric Influence on Reactivity

Multi-Step Total Synthesis from Basic Aromatic Precursors

The construction of this compound typically relies on the sequential introduction of functional groups onto a dimethylbenzene (o-xylene) framework. The order of these functionalization steps is critical, as the existing substituents electronically and sterically influence the position of subsequent additions.

Nitration of Brominated Dimethylbenzenes

One logical pathway to the target molecule involves the nitration of a brominated dimethylbenzene precursor. This route commences with the bromination of ortho-xylene (1,2-dimethylbenzene).

The direct bromination of o-xylene with Br₂ in the presence of a catalyst typically yields a mixture of two primary isomers: 3,4-dimethyl-bromobenzene and 2,3-dimethyl-bromobenzene. google.com To favor the desired 1-bromo-2,3-dimethylbenzene isomer, specific reaction conditions, such as reacting o-xylene with Br₂ in complete darkness and at low temperatures (-10°C to -70°C), can be employed. google.com

Once 1-bromo-2,3-dimethylbenzene is obtained, the subsequent step is electrophilic nitration. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The regiochemical outcome of this step is governed by the directing effects of the substituents already on the ring. The two methyl groups (-CH₃) are activating, ortho-para directing groups, while the bromine (-Br) atom is a deactivating, yet also ortho-para directing group.

In 1-bromo-2,3-dimethylbenzene, the positions ortho and para to the bromine atom are C2, C4, and C6. The methyl groups at C2 and C3 direct to positions C4, C5, and C6. The cumulative effect strongly favors the introduction of the nitro group (-NO₂) at the C4 position, which is para to the bromine and ortho to the C3-methyl group, leading to the desired product, this compound. The temperature of the reaction must be carefully controlled to prevent the formation of dinitrated byproducts. libretexts.orgpbworks.com

Table 1: Representative Conditions for Nitration of Aromatic Compounds

| Starting Material | Reagents | Temperature | Products | Reference |

|---|---|---|---|---|

| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | < 50-60°C | 1-bromo-2-nitrobenzene & 1-bromo-4-nitrobenzene (B128438) | pbworks.com |

This table presents general conditions for nitration reactions that inform the synthesis of the target compound.

Bromination of Nitro-Dimethylbenzenes

An alternative synthetic route involves reversing the order of functionalization: nitration followed by bromination. This pathway begins with the nitration of o-xylene to produce 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene.

For the synthesis of the target compound, the required precursor is 2,3-dimethylnitrobenzene (which can be named as 3-nitro-o-xylene). The subsequent bromination of this intermediate is an electrophilic aromatic substitution reaction. The directing effects of the substituents are crucial for predicting the outcome. The nitro group is a strong deactivating and meta-directing group, while the two methyl groups are activating and ortho-para directing.

In 2,3-dimethylnitrobenzene, the nitro group at C1 directs incoming electrophiles to the C5 position. The methyl groups at C2 and C3 direct towards positions C4, C5, and C6. The directing effects converge, making the C4 and C6 positions the most likely sites for bromination. Steric hindrance from the adjacent methyl group at C3 may influence the ratio of products. Bromination is typically achieved using molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or with other brominating agents such as N-bromosuccinimide (NBS). benchchem.comorgsyn.org The synthesis of m-bromonitrobenzene from nitrobenzene (B124822) often utilizes Br₂ and iron powder at elevated temperatures. orgsyn.org

Table 2: Representative Conditions for Bromination of Nitroarenes

| Starting Material | Reagents | Temperature | Product | Reference |

|---|---|---|---|---|

| Nitrobenzene | Br₂, Iron Powder | 135-145°C | m-Bromonitrobenzene | orgsyn.org |

This table illustrates common conditions for the bromination of nitro-substituted benzene rings.

Sequential Functionalization of Substituted Benzene Rings

The successful synthesis of a polysubstituted aromatic ring like this compound is a clear illustration of the principles of sequential functionalization. The choice of the reaction sequence is paramount to achieving the desired isomer with a high yield. libretexts.org

Let's compare the two multi-step pathways starting from o-xylene:

Pathway A: Bromination then Nitration

o-xylene → 1-bromo-2,3-dimethylbenzene

1-bromo-2,3-dimethylbenzene → this compound

Pathway B: Nitration then Bromination

o-xylene → 2,3-dimethylnitrobenzene (3-nitro-o-xylene)

2,3-dimethylnitrobenzene → this compound

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. These approaches are applicable to the synthesis of this compound and its analogues.

Metal-Catalyzed Halogenation (e.g., Palladium, Copper-Mediated Methods)

Transition metal catalysts offer powerful alternatives to traditional electrophilic halogenation methods. While direct catalytic C-H bromination is an evolving field, related metal-catalyzed reactions are well-established for forming carbon-bromine bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. Although typically used to form C-C, C-N, or C-O bonds, the precursors for these reactions are often haloarenes. The synthesis of these precursors can be improved using catalytic methods. Furthermore, denitrative cross-coupling, where a nitro group is replaced, is an emerging strategy that could potentially be applied, using palladium or other transition metals to couple a fragment at the position of the nitro group. bohrium.com For instance, palladium-tetrakis(triphenylphosphine) can catalyze the coupling of organozinc compounds with bromo-nitroaromatics. orgsyn.org

Copper-mediated methods are also prevalent, particularly in reactions analogous to the Sandmeyer reaction. For example, a synthetic route to 1-bromo-4,5-dimethyl-2-nitrobenzene, an analogue of the target molecule, utilizes the diazotization of 4,5-dimethyl-2-nitroaniline followed by treatment with copper(I) bromide (CuBr) to introduce the bromine atom. chemicalbook.com This highlights a powerful method for installing a bromine atom regioselectively, provided the corresponding amino-nitro-dimethylbenzene is accessible.

Ruthenium-catalyzed C-H bromination represents a cutting-edge approach for achieving novel selectivity. Research has shown that ruthenium catalysts, in conjunction with a bromine source like tetrabutylammonium tribromide (TBATB), can direct bromination to the meta position of a directing group. nih.gov While this has been demonstrated on substrates like 2-phenylpyridine, the principle of catalyst-controlled regioselectivity offers a potential future pathway for accessing isomers that are difficult to obtain through classical electrophilic substitution. nih.gov

Directed Nitration Catalysis

Controlling regioselectivity in the nitration of substituted benzenes is a persistent challenge, as reactions often yield mixtures of ortho and para isomers. While the inherent directing effects of substituents are the classical tool for control, modern research seeks to use catalysts to override or enhance these effects.

Directed nitration catalysis involves the use of a catalyst that coordinates to a directing group on the substrate, thereby sterically or electronically guiding the nitronium ion (NO₂⁺) to a specific position. This can provide access to isomers that are disfavored under standard nitrating conditions (HNO₃/H₂SO₄). Although specific examples of directed nitration catalysis for the synthesis of this compound are not widely reported, the concept is a key area of academic and industrial research. The development of catalysts that can precisely control the nitration of complex aromatic substrates would represent a significant advance in synthetic methodology, enabling more efficient and selective syntheses of target molecules like the one discussed herein.

Functional Group Interconversion Strategies for Achieving the Target Structure

Functional group interconversion (FGI) provides versatile pathways in organic synthesis, enabling the strategic alteration of molecular functionalities to arrive at a desired chemical entity. For the synthesis of this compound, FGI can offer alternative routes that might be more efficient, selective, or utilize more readily available precursors. These strategies often involve the transformation of an existing functional group on a pre-formed aromatic scaffold into either the required nitro or bromo group.

A prevalent and highly effective strategy in the synthesis of complex aromatic amines is the reduction of a nitro group. This is particularly pertinent when preparing analogues of this compound or when the corresponding aniline is a key intermediate in a synthetic sequence. The nitro group of a substituted nitrobenzene can be readily reduced to an amino group, which then acts as a versatile handle for a variety of subsequent chemical modifications. youtube.comacs.org The formation of an aniline from a nitrobenzene is considered a gateway to a wide array of other functional groups on a benzene ring. youtube.com

The reduction of the nitro group can be achieved through several methods, with the choice of reducing agent often dictated by the presence of other functional groups and the desired selectivity. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere are common and clean methods. youtube.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acidic conditions are also widely used and can be milder options. youtube.comresearchgate.net The reduction process is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final aniline. acs.orgrsc.org

Once the aniline is formed, it opens up a vast number of synthetic possibilities. For example, the aniline can undergo diazotization followed by a Sandmeyer reaction to introduce various substituents, including halogens, a cyano group, or a hydroxyl group. This two-step process is a powerful method for installing functionalities that are otherwise challenging to introduce directly.

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Clean reaction, often high yielding. youtube.com |

| Fe/HCl | Iron powder, Hydrochloric acid | A classic and mild method. youtube.com |

| SnCl₂/HCl | Tin(II) chloride, Concentrated Hydrochloric acid | An effective, though older, method. acs.org |

| Zn/FeSO₄ | Zinc, Iron(II) sulfate | Tolerates a variety of functional groups. researchgate.net |

Halogen exchange reactions, where one halogen is replaced by another, can be a synthetically useful strategy, particularly if a chloro or iodo precursor is more accessible than the desired bromo compound. vanderbilt.eduyoutube.com While the Finkelstein reaction is a well-known example in aliphatic chemistry, similar transformations can be achieved on aryl halides, often requiring metal catalysis. nih.gov

For aromatic systems, copper-catalyzed halogen exchange (Halex) reactions are a common approach. ucl.ac.uk For instance, an aryl iodide can be converted to an aryl bromide using a bromide source like cuprous bromide. ucl.ac.uk The general reactivity order for these exchanges is I > Br > Cl > F, making the conversion of an aryl iodide to an aryl bromide more favorable than the reverse. vanderbilt.edu The choice of solvent, temperature, and catalyst system is critical for the success of these reactions. nih.gov

Palladium-catalyzed methods have also been developed for halogen exchange on aryl halides. ucl.ac.uk It is important to note that certain reaction conditions, such as those involving strong bases like n-butyllithium for lithium-halogen exchange, are generally not compatible with the presence of a nitro group. stackexchange.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on designing processes that are more environmentally benign by reducing waste, using safer reagents, and improving energy efficiency. chemrxiv.orgchemrxiv.org

Traditional nitration methods often employ a mixture of concentrated sulfuric and nitric acids, which are highly corrosive and generate significant acidic waste. pbworks.comnih.gov Greener approaches to nitration are an active area of research and include:

Photochemical Nitration: Using UV radiation to promote the nitration of aromatic compounds in the presence of nitrite (B80452) ions. mjcce.org.mkmjcce.org.mkfao.orgresearchgate.net

Mechanochemistry: Employing ball milling conditions with benign organic nitrating agents to reduce the need for hazardous solvents. rsc.org

Solid-Supported Reagents: Utilizing reagents like zeolite-supported copper(II) nitrate (B79036) to facilitate nitration under milder conditions. mjcce.org.mk

For the bromination step, the use of elemental bromine presents safety and environmental concerns. Greener alternatives include N-bromosuccinimide (NBS) or reagents like 1,3-dibromo-5,5-dimethylhydantoin, which can be safer to handle and lead to cleaner reactions. cambridgescholars.comgoogle.com Additionally, methods using a bromide-bromate reagent in situ to generate hypobromous acid (HOBr) offer a facile and eco-friendly bromination of various aromatic substrates. researchgate.net

In the context of functional group interconversions, catalytic hydrogenation for the reduction of the nitro group is considered a greener alternative to metal-acid systems (like Fe/HCl or SnCl₂/HCl) as it typically produces water as the main byproduct and allows for catalyst recycling. youtube.comresearchgate.net Light-driven reductions have also been explored as a sustainable method. rsc.org

Table 2: Green Chemistry Considerations in Synthesis

| Synthetic Step | Traditional Reagents | Greener Alternatives | Relevant Green Principles |

|---|---|---|---|

| Nitration | Conc. H₂SO₄ / HNO₃ pbworks.comnih.gov | Photochemical methods mjcce.org.mk, Mechanochemistry rsc.org, Solid-supported reagents mjcce.org.mk | Safer Reagents, Waste Prevention |

| Bromination | Br₂ / Lewis Acid | N-Bromosuccinimide (NBS) cambridgescholars.com, 1,3-dibromo-5,5-dimethylhydantoin google.com | Safer Reagents, Atom Economy |

| Nitro Reduction | Fe / HCl, SnCl₂ / HCl youtube.comacs.org | Catalytic Hydrogenation (H₂/Pd-C) youtube.com, Light-driven reduction rsc.org | Catalysis, Waste Prevention |

By integrating these greener methodologies, the environmental footprint associated with the synthesis of this compound and its analogues can be significantly reduced.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 2,3 Dimethyl 4 Nitrobenzene

Reactions Involving the Bromine Substituent.

The bromine atom on the aromatic ring is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille, Sonogashira).

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific literature on 1-Bromo-2,3-dimethyl-4-nitrobenzene is limited, its reactivity can be inferred from studies on analogous compounds like 1-bromo-4-nitrobenzene (B128438). The presence of the electron-withdrawing nitro group para to the bromine atom generally enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, a key step in these catalytic cycles. However, the two methyl groups at positions 2 and 3 introduce steric hindrance around the reaction center, which may necessitate more robust catalytic systems or harsher reaction conditions compared to less substituted analogues.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound. For this compound, a typical reaction would involve its coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High |

| This compound (Expected) | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | Moderate to High |

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. researchgate.net The reaction of this compound with an alkene like styrene (B11656) would be expected to proceed, catalyzed by a palladium source. researchgate.netresearchgate.net

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 °C |

| This compound (Expected) | Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | NaOAc | DMA | 120-140 °C |

Stille Reaction: The Stille reaction couples an organic halide with an organotin compound. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgyoutube.com The coupling of this compound with an organostannane would likely require a palladium catalyst, often with a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would lead to the formation of a substituted arylalkyne. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions.

The strong electron-withdrawing nature of the nitro group, positioned para to the bromine atom, significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). stackexchange.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The negative charge in this intermediate is delocalized onto the nitro group, which lowers the activation energy for its formation. stackexchange.compressbooks.pub

The presence of methyl groups at the ortho and meta positions relative to the bromine atom is expected to influence the reaction rate primarily through steric effects. These groups can hinder the approach of the incoming nucleophile to the site of substitution, potentially leading to slower reaction rates compared to the unsubstituted 1-bromo-4-nitrobenzene. However, the powerful activating effect of the para-nitro group generally ensures that such reactions are feasible with a variety of nucleophiles.

Common nucleophiles that can displace the bromide in SNAr reactions include alkoxides, phenoxides, amines, and thiols. The general reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I, which means that while bromine is a good leaving group, the corresponding fluoro compound would be even more reactive. masterorganicchemistry.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium Compounds).

The formation of Grignard or organolithium reagents from this compound is generally considered to be incompatible with the presence of the nitro group. researchgate.netstackexchange.com Grignard reagents and organolithium compounds are highly potent nucleophiles and strong bases. byjus.commasterorganicchemistry.comwikipedia.org The nitro group is a strong electrophile and would readily react with such organometallic species. researchgate.net

The reaction between a Grignard reagent and a nitroarene can proceed via addition of the Grignard reagent to one of the oxygen atoms of the nitro group. stackexchange.com This reactivity is exploited in certain synthetic methodologies, such as the Bartoli indole (B1671886) synthesis. stackexchange.com Similarly, organolithium reagents can add to aromatic nitro compounds or deprotonate positions ortho to the nitro group. researchgate.net These side reactions would consume the organometallic reagent as it is formed, preventing its accumulation and subsequent use in other reactions. Therefore, standard procedures for preparing Grignard or organolithium reagents by reacting the aryl bromide with magnesium chemguide.co.ukwikipedia.org or lithium metal are not viable for this compound.

Transformations of the Nitro Group.

The nitro group is a versatile functional group that can undergo a range of transformations, most notably reduction to an amino group, which opens up a vast area of aromatic amine chemistry.

Reduction to Amino and Hydroxylamino Derivatives.

The reduction of the nitro group in this compound to an amino group (to form 4-Bromo-2,3-dimethylaniline) is a synthetically important transformation. A key challenge in this reduction is chemoselectivity: the reducing agent must selectively reduce the nitro group without causing hydro-dehalogenation (cleavage of the C-Br bond). nih.govacs.org

Several methods are available for the selective reduction of aromatic nitro compounds: numberanalytics.comwikipedia.org

Catalytic Hydrogenation: This is a common method, often employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. nih.govacs.org The conditions must be carefully controlled to avoid cleavage of the bromine-carbon bond. nih.govacs.org

Metal-Acid Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl) are effective for reducing nitro groups. These conditions are generally tolerant of aryl halides.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen, often providing high selectivity.

Other Reducing Agents: Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also used for the chemoselective reduction of nitroarenes.

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Low pressure, RT | Amine | Risk of dehalogenation at higher pressures/temperatures |

| Fe, HCl | Reflux | Amine | Generally high chemoselectivity for halogenated nitroarenes |

| SnCl₂·2H₂O | Ethanol, Reflux | Amine | Good for substrates with sensitive functional groups |

| NaBH₄, NiCl₂ | Methanol, RT | Amine | Effective and selective system |

Partial reduction of the nitro group to a hydroxylamino derivative (4-Bromo-2,3-dimethyl-N-phenylhydroxylamine) is also possible under controlled conditions. rsc.orgmdpi.com This can be achieved using specific catalysts like supported platinum catalysts in the presence of additives that inhibit over-reduction to the amine. rsc.org For instance, catalytic hydrogenation with a Pt catalyst in the presence of an amine and dimethyl sulfoxide (B87167) has been shown to be effective for the selective synthesis of N-aryl hydroxylamines. rsc.orggoogle.com

Condensation and Cyclization Reactions Involving the Nitro Group.

The nitro group can participate in or facilitate condensation and cyclization reactions, often after a partial or full reduction. chempedia.info The resulting amino group from the reduction of this compound is a potent nucleophile and can undergo various cyclization reactions.

For example, if a suitable electrophilic functional group is present on an adjacent substituent, intramolecular cyclization can occur. More commonly, the reduced product, 4-Bromo-2,3-dimethylaniline, can be used as a building block for the synthesis of heterocyclic compounds.

Furthermore, the nitro group itself can direct reactions. In some cases, the nitro group can act as a leaving group in SNAr reactions or activate an ortho position for C-H functionalization. uni-rostock.de There are also examples of reductive cyclization where the nitro group reacts with a neighboring group during the reduction process, for instance with triethyl phosphite, to form heterocyclic systems. chempedia.info Condensation reactions of aromatic nitro compounds with species like arylacetonitriles have also been reported. acs.orgacs.org The presence of the ortho methyl group in this compound could potentially be involved in cyclization reactions after activation, for example, through a reaction involving the adjacent nitro group.

Reactions at the Methyl Substituents.

The presence of two methyl groups on the aromatic ring provides sites for reactions at the benzylic positions. These reactions are significantly influenced by the electronic environment created by the adjacent nitro and bromo groups. The C2-methyl group is ortho to the strongly electron-withdrawing nitro group, while the C3-methyl group is meta to it, leading to differential reactivity between the two.

Benzylic Functionalization (e.g., Halogenation, Oxidation)

Benzylic functionalization offers a pathway to introduce new functional groups by targeting the hydrogens of the methyl substituents.

Benzylic Halogenation: This reaction typically proceeds via a free-radical mechanism and is initiated by UV light or heat. ambeed.comnumberanalytics.com N-Bromosuccinimide (NBS) is a common reagent for selectively brominating the benzylic position, which minimizes competitive electrophilic aromatic substitution on the ring. youtube.com The reaction involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. youtube.comchemistry.coach For this compound, radical abstraction could occur at either the C2-methyl or C3-methyl position. The stability of the resulting benzylic radical, and thus the reaction rate, is influenced by the substituents on the ring. While electron-withdrawing groups like nitro can destabilize carbocation intermediates, their effect on radical stability is more complex. The proximity of the C2-methyl to the nitro group may influence its reactivity compared to the C3-methyl group.

Benzylic Oxidation: The methyl groups can be oxidized to introduce carbonyl or carboxyl functionalities. Strong oxidizing agents are typically required for this transformation. chemistrysteps.com For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic methyl group to a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds as long as there is at least one hydrogen atom at the benzylic position. chemistrysteps.com Milder and more selective oxidation to the aldehyde stage can be achieved using reagents like cerium(IV) ammonium nitrate (B79036) (CAN), particularly in polymethylated arenes where reaction at a single methyl group is often observed. thieme-connect.de The electron-withdrawing nature of the nitro group makes the ring electron-poor, which can decrease the rate of oxidation reactions that proceed through electron-rich transition states. thieme-connect.de

Table 1: Reagents for Benzylic Functionalization

| Transformation | Reagent(s) | Conditions | Product Functional Group |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Heat (Δ) or Light (hν) | -CH₂Br |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | Heat (Δ), Basic or Acidic | -COOH |

| Benzylic Oxidation | Cerium(IV) Ammonium Nitrate (CAN) | Varies | -CHO |

| Benzylic Oxidation | Molecular Oxygen (O₂), NBS (cat.) | Photoirradiation (hν) | -COOH |

Side-Chain Modifications

Once a functional group has been introduced at a benzylic position, a variety of subsequent modifications are possible. For example, a benzylic bromide, formed via halogenation, is a versatile intermediate for nucleophilic substitution reactions. chemistry.coach Depending on the substrate and reaction conditions, these substitutions can proceed through SN1 or SN2 mechanisms to introduce a range of nucleophiles (e.g., -OH, -OR, -CN). chemistry.coach Elimination reactions (E1 or E2) are also possible, which would lead to the formation of a styrenyl-type double bond. chemistry.coach

If the methyl group is oxidized to a carboxylic acid, it can undergo standard transformations of that functional group, such as conversion to acyl chlorides, esters, or amides, further expanding the synthetic utility of the molecule.

Electrophilic Aromatic Substitution (EAS) on the Nitro-Substituted Aromatic Ring

Further substitution on the aromatic ring of this compound is governed by the cumulative directing effects of the four existing substituents. The aromatic ring has two available positions for substitution: C5 and C6. The directing influence of each substituent must be considered to predict the regiochemical outcome. fiveable.mepressbooks.pub

C1-Bromo group: A deactivating, ortho-, para-director. pressbooks.pub It directs incoming electrophiles towards positions C2 (blocked) and C6.

C2-Methyl group: An activating, ortho-, para-director. It directs towards C1 (blocked), C3 (blocked), and C5.

C3-Methyl group: An activating, ortho-, para-director. It directs towards C2 (blocked), C4 (blocked), and C6.

C4-Nitro group: A strongly deactivating, meta-director. fiveable.me It directs towards positions C2 (blocked) and C6.

Attack at C5: This position is activated by the C2-methyl group (para-directing). However, it is ortho to the C4-nitro group (disfavored) and subject to steric hindrance from the adjacent C3-methyl group.

Attack at C6: This position is favored by multiple groups. It is para to the activating C3-methyl group and meta to the strongly deactivating C4-nitro group (which is a directing, albeit deactivating, influence). fiveable.me It is also ortho to the C1-bromo group.

Considering these factors, the C6 position is the most likely site for electrophilic aromatic substitution. The powerful activating effect of the para-methyl group (at C3) and the meta-directing effect of the nitro group (at C4) synergize to direct an incoming electrophile to this position. pearson.com

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence from C1-Br | Influence from C2-CH₃ | Influence from C3-CH₃ | Influence from C4-NO₂ | Net Effect |

|---|---|---|---|---|---|

| C5 | Meta (Weakly Deactivating) | Para (Activating) | Ortho (Activating, Sterically Hindered) | Ortho (Strongly Deactivating) | Disfavored |

| C6 | Ortho (Deactivating, Directing) | Meta (Weakly Activating) | Para (Activating) | Meta (Strongly Deactivating, Directing) | Most Probable Site |

Detailed Reaction Pathway Analysis and Transition State Characterization

For benzylic radical halogenation , the key intermediate is the benzylic radical. The stability of this radical is crucial for the reaction to proceed. Resonance delocalizes the unpaired electron into the aromatic pi system, stabilizing the intermediate. youtube.com The presence of both electron-donating (methyl) and electron-withdrawing (nitro, bromo) groups on the ring will modulate the stability of this radical, though specific quantitative effects on the transition state for hydrogen abstraction are not documented for this molecule.

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2,3 Dimethyl 4 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Bromo-2,3-dimethyl-4-nitrobenzene. It provides detailed information about the chemical environment of individual atoms.

While specific NMR data for this compound is not widely available in the public domain, the principles of NMR spectroscopy allow for the prediction of its spectral characteristics based on the analysis of similar compounds. For instance, in related bromonitrobenzene derivatives, the chemical shifts of protons and carbons are influenced by the electronic effects of the bromo and nitro substituents. For example, in 1-Bromo-4-nitrobenzene (B128438), the protons ortho to the nitro group are shifted downfield due to its strong electron-withdrawing nature. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |

| H-5 | ~7.8-8.0 | d |

| H-6 | ~7.5-7.7 | d |

| CH₃-2 | ~2.4-2.6 | s |

| CH₃-3 | ~2.3-2.5 | s |

Note: These are estimated values and actual experimental data may vary.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques are employed. walisongo.ac.id

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their adjacent positions. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C-5 and C-6 based on the known proton shifts. walisongo.ac.idyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for connecting the methyl groups to the aromatic ring. For example, the protons of the methyl group at C-2 would show correlations to C-1, C-2, and C-3, while the protons of the methyl group at C-3 would show correlations to C-2, C-3, and C-4. walisongo.ac.idyoutube.com

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystal forms, can be investigated using solid-state NMR (ssNMR). Different polymorphs of a substance can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions within the crystal lattice. While specific studies on this compound are not prevalent, ssNMR is a powerful technique for characterizing the polymorphic forms of related nitroaromatic compounds. nih.gov

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Determination of Dihedral Angles and Molecular Planarity

A key structural feature of nitroaromatic compounds is the dihedral angle between the plane of the nitro group and the benzene (B151609) ring. researchgate.net This angle is sensitive to the steric hindrance imposed by ortho-substituents. In 1-Bromo-4-methyl-2-nitrobenzene, this dihedral angle is reported to be 14.9 (11)°. researchgate.netnih.gov For this compound, the presence of two ortho-methyl groups relative to the bromo and nitro substituents would likely lead to a significant twisting of the nitro group out of the plane of the benzene ring to minimize steric strain.

Interactive Data Table: Crystallographic Data for a Related Compound, 1-Bromo-4-methyl-2-nitrobenzene researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.016 (5) |

| b (Å) | 14.617 (5) |

| c (Å) | 4.037 (5) |

| V (ų) | 768.1 (10) |

| Z | 4 |

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and probe molecular structure.

The vibrational spectra of nitroaromatic compounds are well-characterized. The nitro group gives rise to strong and distinct absorption bands. esisresearch.org

Asymmetric NO₂ stretching: Typically observed in the range of 1500-1560 cm⁻¹. researchgate.net

Symmetric NO₂ stretching: Usually appears in the 1330-1390 cm⁻¹ region. researchgate.net

C-N stretching: A band of moderate intensity is expected around 1100 cm⁻¹. researchgate.net

NO₂ bending: Observed around 853 cm⁻¹. researchgate.net

The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. The precise positions of these bands can be influenced by the substitution pattern on the benzene ring. irjet.netresearchgate.netnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for Nitroaromatic Compounds esisresearch.orgresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Asymmetric NO₂ stretch | 1500-1560 | FT-IR, Raman |

| Symmetric NO₂ stretch | 1330-1390 | FT-IR, Raman |

| C-N stretch | ~1100 | FT-IR, Raman |

| NO₂ bend | ~850 | Raman |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₈H₈BrNO₂), the molecular ion peak in the mass spectrum is expected to be a doublet. This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. nih.gov This results in two peaks of almost equal intensity: the molecular ion [M]⁺ and the [M+2]⁺ peak, separated by two mass-to-charge units (m/z).

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, driven by the relative stability of the resulting ions and neutral fragments. Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group or its constituent atoms. acs.orgresearchgate.net

Predicted Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation pathway is the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z corresponding to [M - 46]⁺.

Loss of Nitric Oxide: Rearrangement followed by the elimination of a neutral nitric oxide molecule (NO) can occur, leading to a fragment at [M - 30]⁺. This is a common pathway for aromatic nitro compounds.

Loss of Oxygen: A fragment corresponding to [M - 16]⁺ may be observed due to the loss of an oxygen atom from the nitro group.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment at [M - 79]⁺ or [M - 81]⁺.

Loss of Methyl Group: The loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at [M - 15]⁺.

The following table summarizes the predicted major fragments for this compound.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Identity | Neutral Loss |

| 230 | 232 | [C₈H₈⁷⁹BrNO]⁺ | O |

| 215 | 217 | [C₇H₅⁷⁹BrNO₂]⁺ | CH₃ |

| 201 | 203 | [C₈H₈⁷⁹BrO]⁺ | NO |

| 184 | 186 | [C₈H₈⁷⁹Br]⁺ | NO₂ |

| 152 | - | [C₈H₉NO₂]⁺ | Br |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For nitroaromatic compounds, two main types of transitions are typically observed:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. For nitrobenzene (B124822), this band is often observed around 250-270 nm. acs.orgresearchgate.net

n → π* Transitions: These are lower-intensity absorptions that involve the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital. This transition typically appears as a weak shoulder at longer wavelengths, often above 300 nm. nih.gov

The electronic spectrum of this compound will be influenced by its specific substitution pattern and conformation.

Substituent Effects: The methyl groups are weak electron-donating groups (auxochromes), and the bromine atom is a deactivating group with weak auxochromic properties due to its lone pairs. These substituents can cause a small bathochromic (red) shift of the π → π* transition compared to unsubstituted nitrobenzene.

Conjugation Effects: As discussed in the conformational analysis (Section 5.3.2), steric hindrance between the methyl and nitro groups forces the nitro group out of the plane of the benzene ring. This steric inhibition of resonance disrupts the π-electron system's conjugation. The consequence for the UV-Vis spectrum is a likely hypsochromic (blue) shift of the main π → π* absorption band and a decrease in its intensity (hypochromic effect) . iu.edu The energy required for the transition increases because the excited state, which benefits from more extensive conjugation, is destabilized relative to the ground state.

The following table summarizes the expected electronic transitions for this compound in a non-polar solvent.

| Transition Type | Expected λ_max (nm) | Characteristics |

| π → π | 250 - 265 | Strong intensity, hypsochromically shifted due to steric hindrance. |

| n → π | ~330 | Weak intensity, often appears as a shoulder. |

Computational and Quantum Chemical Studies of 1 Bromo 2,3 Dimethyl 4 Nitrobenzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Bromo-2,3-dimethyl-4-nitrobenzene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 3-21G(d) or 6-311++G(d,p)), are utilized to determine its optimized ground state geometry. These calculations aim to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Computational studies on similar nitrobenzene (B124822) derivatives have shown that the presence of substituents on the benzene (B151609) ring can lead to changes in the molecular geometry. For instance, the geometry of nitrobenzene and its derivatives is influenced by the nature of the substituent groups. unpatti.ac.id The introduction of a bromine atom, two methyl groups, and a nitro group on the benzene ring in this compound would be expected to cause some deviation from a perfectly planar structure due to steric hindrance and electronic effects. The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic distribution within the benzene ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

For nitrobenzene derivatives, the HOMO and LUMO are influenced by the substituents on the benzene ring. researchgate.net In a study on various nitrobenzene derivatives, the HOMO and LUMO energies were calculated to predict their toxicity. niscair.res.incore.ac.uk For 2,3-dimethylnitrobenzene, a closely related compound, the LUMO energy was reported to be -0.07445 atomic units (a.u.). niscair.res.incore.ac.uk The presence of an additional bromine atom in this compound would further influence these energy levels.

Table 1: Calculated Descriptor Values for 2,3-Dimethylnitrobenzene

| Compound | εLUMO (a.u.) | ω (a.u.) | β (a.u.) | log P |

| 2,3-Dimethylnitrobenzene | -0.07445 | 0.150546 | 2.995 | 2.87 |

Source: Indian J. Chem. Technol., JULY 2021. niscair.res.incore.ac.uk

The distribution of the HOMO and LUMO across the molecule helps in identifying the sites for electrophilic and nucleophilic attacks. The regions of the molecule where the HOMO is localized are likely to be the sites for electrophilic attack, as these are the areas with the highest electron density. Conversely, the regions with LUMO localization are susceptible to nucleophilic attack.

In nitroaromatic compounds, the nitro group is a strong electron-withdrawing group, which typically leads to the LUMO being localized over the nitro group and the benzene ring. This suggests that the aromatic ring is activated towards nucleophilic substitution reactions. The electron-donating methyl groups and the bromine atom will also modulate the electron density distribution and thus the reactivity of different sites on the molecule.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP map displays regions of negative electrostatic potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density. The hydrogen atoms of the methyl groups would likely exhibit a positive potential. The electrostatic potential of the benzene ring will be influenced by the interplay of the electron-withdrawing nitro group and the electron-donating methyl groups, as well as the halogen atom.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict and simulate various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The theoretical vibrational spectrum (IR and Raman) can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed bands. Studies on similar halogenated benzene derivatives have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.netresearchgate.net The characteristic vibrational frequencies for the C-Br, C-H, C-N, and N=O bonds in this compound could be predicted through such calculations.

Reaction Mechanism Exploration via Potential Energy Surface (PES) Mapping

For this compound, PES mapping could be employed to study various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. This would involve calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. This type of analysis provides valuable insights into the reaction kinetics and thermodynamics.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Non-Linear Optical (NLO) materials are of interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to an applied electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Molecules with a significant charge transfer character, often arising from the presence of both electron-donating and electron-accepting groups, can exhibit large first hyperpolarizabilities. In this compound, the nitro group acts as an electron acceptor, while the methyl groups are electron donors. This donor-acceptor framework suggests that the molecule may possess NLO properties. Computational calculations of the first hyperpolarizability can be performed using DFT to predict the NLO response of the molecule. rug.nl

Synthetic Utility and Applications of 1 Bromo 2,3 Dimethyl 4 Nitrobenzene As a Chemical Building Block

Precursor for the Synthesis of Diverse Aromatic and Heterocyclic Compounds

The structure of 1-bromo-2,3-dimethyl-4-nitrobenzene makes it a valuable precursor for a wide range of more complex molecules. Its utility stems from the ability to selectively modify the bromo and nitro functional groups.

Transformations of the Nitro Group: The reduction of an aromatic nitro group to a primary amine is a fundamental and highly efficient transformation in organic synthesis. rsc.orgrsc.org This reaction is typically achieved using methods such as catalytic hydrogenation (e.g., with Pd/C) or metal/acid systems (e.g., Sn/HCl, Fe/HCl). nih.govasianpubs.org The resulting aniline, 4-bromo-2,3-dimethylaniline, is a key intermediate itself.

The newly formed amino group can then be used to construct a variety of other aromatic structures. For instance, through diazotization followed by Sandmeyer or related reactions, the amino group can be replaced with a wide array of substituents, including halogens, cyano, and hydroxyl groups, further diversifying the accessible aromatic compounds. firsthope.co.in

Synthesis of Heterocyclic Compounds: The aniline derivative, 4-bromo-2,3-dimethylaniline, is a critical starting point for the synthesis of heterocyclic compounds. The presence of the amino group ortho to a methyl group allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For example, o-substituted anilines are common precursors for benzimidazoles, benzoxazoles, and benzothiazoles through condensation with appropriate reagents. tandfonline.com While the substitution pattern of 4-bromo-2,3-dimethylaniline is not ortho-diamine, it can still participate in reactions like the Skraup or Doebner-von Miller quinoline synthesis, or other cyclization strategies to build fused heterocyclic systems.

Reactions at the Bromine Site: Aryl bromides are highly significant substrates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. wisdomlib.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.orgwikipedia.org

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl or Alkylated/Vinylic Arene |

| Stille Coupling | Organotin Reagent | C-C | Biaryl or Alkylated/Vinylic Arene |

| Heck Coupling | Alkene | C-C | Substituted Styrene (B11656) Derivative |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amine | C-N | Diaryl or Alkylaryl Amines |

| C-S Coupling | Thiol | C-S | Aryl Sulfide |

By applying these reactions, the bromine atom on this compound can be replaced with various organic fragments, leading to a vast array of substituted 2,3-dimethyl-4-nitrobenzene derivatives.

Integration into Advanced Synthetic Sequences for Complex Organic Molecules

The dual functionality of this compound allows for its strategic integration into multi-step syntheses of complex molecules. The differential reactivity of the bromo and nitro groups enables chemists to perform sequential modifications.

For example, a synthetic sequence could begin with a palladium-catalyzed cross-coupling reaction at the C-Br bond. libretexts.org This step would introduce a new carbon-based substituent onto the aromatic ring. The nitro group, being generally tolerant of these conditions, would remain intact. organic-chemistry.org In a subsequent step, the nitro group could be reduced to an amine. organic-chemistry.org This amine could then be acylated, alkylated, or used as a directing group for further functionalization of the aromatic ring, or it could be a key component for building a larger molecular architecture, such as in the synthesis of pharmaceutical intermediates.

The ability to perform these reactions in a controlled, stepwise manner makes this compound a useful scaffold. The initial substitution pattern dictates the final orientation of functional groups, which is crucial in the synthesis of biologically active molecules where specific substitution patterns are often required for efficacy.

Role in the Development of Specialty Chemicals and Materials

Nitroaromatic compounds are foundational materials in the chemical industry, serving as precursors to a wide range of specialty chemicals. nih.govmcgroup.co.uk

Dyes and Pigments: The transformation of this compound into its corresponding aniline is the first step toward producing azo dyes. The aniline can be converted into a diazonium salt, which then undergoes a coupling reaction with an electron-rich aromatic compound (like a phenol or another aniline) to form a highly colored azo compound. wikipedia.org The specific substituents on the rings influence the final color and properties of the dye.

Polymers and Performance Materials: Aniline, derived from nitrobenzene (B124822), is a key monomer in the production of polymers like polyaniline and is a precursor to methylene diphenyl diisocyanate (MDI), a component of polyurethanes. www.gov.uk While large-scale industrial production relies on simpler anilines, substituted anilines derived from compounds like this compound could be used to synthesize specialty polymers with tailored thermal, mechanical, or electronic properties.

Agrochemicals and Pharmaceuticals: Halogenated nitroaromatic compounds are common starting materials for the synthesis of pesticides and pharmaceuticals. nih.govstudy.com The functional groups can be manipulated to introduce moieties responsible for biological activity.

Use as a Reagent in Organic Synthesis

Beyond being a structural precursor, this compound functions as a key reagent or substrate in various classes of organic reactions.

Its primary role as a reagent is as an electrophilic partner in cross-coupling reactions. nih.govmdpi.com In this context, it provides the substituted 2,3-dimethyl-4-nitrophenyl moiety to be joined with a nucleophilic coupling partner. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bond, sometimes facilitating the initial oxidative addition step in palladium-catalyzed cycles.

Furthermore, nitrobenzene and its derivatives can act as mild oxidizing agents in certain high-temperature reactions, such as in the Skraup synthesis of quinolines, although this is a less common application. britannica.com The compound also serves as a substrate for studying nucleophilic aromatic substitution (SNA_r_). While aryl bromides are generally less reactive in SNA_r_ than chlorides or fluorides, the strong electron-withdrawing effect of the para-nitro group activates the ring, making the bromine atom susceptible to displacement by potent nucleophiles under specific conditions. libretexts.org

Future Research Directions and Unexplored Avenues in 1 Bromo 2,3 Dimethyl 4 Nitrobenzene Chemistry

Development of Novel, More Efficient, and Sustainable Synthetic Methodologies

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, and the development of efficient and environmentally benign methods is a continuous pursuit. For 1-Bromo-2,3-dimethyl-4-nitrobenzene, future research could focus on moving beyond classical multi-step syntheses, which often involve harsh reagents and generate significant waste.

A key area of investigation would be the development of one-pot or tandem reactions starting from readily available precursors like 2,3-dimethylaniline (B142581) or 1,2-dimethylbenzene. Research into regioselective nitration and bromination of 2,3-dimethylbenzene derivatives is crucial. While the synthesis of related compounds like 4-bromo-2-nitrotoluene (B1266186) from benzene (B151609) has been documented, the directing effects of multiple substituents in this compound present a unique challenge and opportunity for methodological innovation. libretexts.org

The exploration of catalytic methods, for instance, using solid acid catalysts for nitration or novel brominating agents, could lead to more sustainable synthetic routes. A comparative analysis of different synthetic strategies, as illustrated in the hypothetical table below, would be invaluable for identifying the most viable industrial-scale production method.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

| Synthetic Route | Starting Material | Key Reagents | Theoretical Yield (%) | Sustainability Score (1-5) | Key Challenges |

| Route A: Classical | 2,3-Dimethylaniline | NaNO₂, H₂SO₄, CuBr, HNO₃ | 60 | 2 | Multi-step, harsh acids, metal waste |

| Route B: Catalytic | 1,2-Dimethylbenzene | Zeolite catalyst, HNO₃, NBS | 75 | 4 | Catalyst development, regioselectivity |

| Route C: Flow Chem | 1,2-Dimethylbenzene | HNO₃/H₂SO₄, Br₂ | 85 | 4 | Equipment setup, precise control |

Note: The data in this table is illustrative and intended to guide future experimental validation.

Exploration of Photochemical and Electrochemical Reactivity

The nitroaromatic and bromoaromatic moieties in this compound suggest a rich and largely unexplored landscape of photochemical and electrochemical reactivity.

Photochemistry: Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including photoreduction of the nitro group and photosubstitution. Future studies should investigate the photostability of this compound under various light conditions (UV-A, UV-B, and visible light). The presence of methyl groups may influence the excited state properties and reaction pathways compared to simpler analogs like 1-bromo-4-nitrobenzene (B128438). Time-resolved spectroscopy could be employed to characterize transient species and elucidate reaction mechanisms.

Electrochemistry: The electrochemical reduction of nitroaromatic compounds is a well-established field, often proceeding through a radical anion intermediate. rsc.org Studies on the electrochemical behavior of 1-bromo-4-nitrobenzene have shown that the radical anion can be reactive. rsc.orgresearchgate.net Future electrochemical studies on this compound, for instance using cyclic voltammetry, could determine its reduction potential and the stability of the resulting radical anion. The influence of the methyl groups on the electron-accepting properties of the nitro group is a key question to be addressed. Furthermore, the electrochemical cleavage of the carbon-bromine bond could offer synthetic utility.

Investigation of Supramolecular Interactions and Self-Assembly in Solid State or Solution

The solid-state architecture and solution-phase aggregation of this compound are expected to be governed by a combination of weak intermolecular interactions, including halogen bonding (C-Br···O/N), hydrogen bonding (C-H···O), and π-π stacking.

Future research should focus on obtaining single-crystal X-ray diffraction data to definitively determine its solid-state packing. The interplay between the bromo, methyl, and nitro substituents will likely lead to unique supramolecular synthons. For instance, the crystal structure of 1-bromo-4-methyl-2-nitrobenzene reveals specific dihedral angles between the nitro group and the phenyl ring, which are influenced by the substituents. researchgate.netnih.gov A similar detailed structural analysis of this compound would provide fundamental insights into its crystal engineering potential.

In solution, studies on its self-assembly behavior in various solvents could be conducted using techniques like concentration-dependent NMR spectroscopy and dynamic light scattering. Understanding these interactions is a prerequisite for its application in functional materials.

Application in Functional Materials (e.g., Organic Electronics, Sensors), excluding biological/toxicological contexts

The electronic properties endowed by the nitro and bromo groups make this compound a candidate for investigation in the field of functional organic materials.

Organic Electronics: Nitroaromatic compounds are known for their electron-accepting properties, a key characteristic for n-type organic semiconductors. While research in this area is still developing, the exploration of this compound and its derivatives as components in organic field-effect transistors (OFETs) or as electron-transport materials in organic light-emitting diodes (OLEDs) is a promising avenue. The bromo-substituent offers a handle for further functionalization through cross-coupling reactions to create more extended π-systems. orgsyn.org

Sensors: The electron-deficient nature of the aromatic ring could make this compound a useful component in chemosensors for electron-rich analytes. Future work could involve incorporating this molecule into polymer films or onto electrode surfaces and evaluating their response to various analytes through changes in optical or electrical properties.

Table 2: Potential Applications and Key Parameters for Investigation

| Application Area | Relevant Property | Proposed Experimental Technique |

| Organic Electronics | Electron Affinity, LUMO level | Cyclic Voltammetry, UV-Vis Spectroscopy |

| Charge Carrier Mobility | Time-of-Flight, OFET fabrication | |

| Sensors | Analyte Binding Affinity | Fluorescence/UV-Vis Titration |

| Change in Conductivity | Chemiresistive Sensor Fabrication |

Note: This table outlines potential research pathways and is not based on existing data for the title compound.

Advanced Computational Modeling for Predicting Undiscovered Reactivity and Properties

In the absence of extensive experimental data, advanced computational modeling provides a powerful tool to predict the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to determine its optimized molecular geometry, electronic structure (HOMO-LUMO gap), and vibrational frequencies. Such calculations can provide insights into the effects of the methyl and bromo substituents on the electron distribution and reactivity of the nitrobenzene (B124822) core. Molecular dynamics simulations could be used to model its behavior in solution and predict its self-assembly tendencies.

Furthermore, computational methods can be used to predict its potential energy surfaces for various reactions, guiding future experimental work on its synthetic transformations and photochemical reactivity. These theoretical studies would provide a foundational understanding of this molecule and accelerate the discovery of its potential applications.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 1-Bromo-2,3-dimethyl-4-nitrobenzene?

- Methodology :

- Nitration of bromo-dimethylbenzene precursors : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor regioselectivity using TLC and adjust stoichiometry to favor para-substitution .

- Bromination of nitro-dimethylbenzene : Use Br₂/FeBr₃ or NBS (N-bromosuccinimide) in inert solvents (e.g., CCl₄). Confirm substitution patterns via ¹H/¹³C NMR .

Q. How can purity and structural integrity be ensured during synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients for purification.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data from analogs .

- Analytical Confirmation :

- HPLC/GC : Purity >95% (area normalization) .

- Spectroscopy : Match NMR (δ ~2.3 ppm for methyl groups) and IR (NO₂ stretch ~1520 cm⁻¹) to literature .

Advanced Research Questions

Q. How do substituents influence regioselectivity in electrophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., nitration at 0°C vs. 25°C) using HPLC to track product ratios .

- Steric/Electronic Analysis : Methyl groups (ortho/para directors) compete with nitro (meta director). Computational DFT modeling (not in evidence) or Hammett plots can predict dominant pathways.

- Case Study : In terphenyl synthesis, bromo-trifluoromethyl analogs show steric hindrance directs coupling to less substituted positions .

Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?

- Methodology :

- Experimental Replication : Measure mp/bp using DSC or Kofler apparatus and compare with literature (e.g., 1-Bromo-2,4-dichlorobenzene: mp 26–30°C vs. 65–67°C in ).

- Polymorphism Screening : Perform recrystallization in multiple solvents to identify stable crystalline forms .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki) with this compound?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, or NiCl₂(dppe) in THF/toluene.

- Solvent/Base Optimization : Use K₂CO₃ or Cs₂CO₃ in DMF/H₂O mixtures for solubility.

- Reference : Analogous bromo-trifluoromethyl benzene derivatives achieve >90% yield in terphenyl couplings under inert atmospheres .

Q. How to determine crystal structure and molecular packing using X-ray diffraction?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals.

- Refinement : Apply SHELXL for structure solution, leveraging constraints for disordered nitro/methyl groups .

Q. How to assess thermal stability and decomposition pathways?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition thresholds.

- GC-MS Pyrolysis : Identify volatile fragments (e.g., NO₂, Br₂) at elevated temperatures .

Safety and Toxicity

Q. What protocols evaluate genotoxicity for lab handling?

- Methodology :

- Ames Test : Use Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation. Dose-response curves at 0.1–5 µmol/L .

- In Vitro Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values.

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.